molecular formula C18H18ClNO3S B12482792 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine

1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine

Cat. No.: B12482792
M. Wt: 363.9 g/mol
InChI Key: JIWCNDCIHPPSJZ-UHFFFAOYSA-N
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Description

1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine is a complex organic compound that features a thiophene ring, a furan ring, and a methanamine group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2, Pd/C, NaBH4

    Substitution: NaOH, KOH, various nucleophiles

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C18H18ClNO3S

Molecular Weight

363.9 g/mol

IUPAC Name

N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C18H18ClNO3S/c1-21-17-9-13(10-20-11-14-4-2-6-22-14)8-16(19)18(17)23-12-15-5-3-7-24-15/h2-9,20H,10-12H2,1H3

InChI Key

JIWCNDCIHPPSJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CO2)Cl)OCC3=CC=CS3

Origin of Product

United States

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